1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone
Overview
Description
1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone is a heterocyclic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . This compound is primarily used in early discovery research and is known for its unique chemical structure, which includes an amino group and a piperidine ring .
Preparation Methods
Chemical Reactions Analysis
1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Scientific Research Applications
1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and piperidine groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes .
Comparison with Similar Compounds
1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone can be compared with other similar compounds, such as:
1-[2-Amino-5-(piperidino)phenyl]-1-ethanone: Lacks the methyl group on the piperidine ring, which may affect its chemical properties and biological activities.
1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone: Has a methyl group at a different position on the piperidine ring, leading to variations in its reactivity and interactions.
Biological Activity
1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone, also known as a derivative of the phenylpiperidine class, has garnered attention in scientific research due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features an amino group, a piperidine ring, and an ethanone moiety. These structural components are crucial for its biological activity, influencing how the compound interacts with specific molecular targets.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : Its binding affinity to various receptors could lead to alterations in cellular signaling processes, impacting physiological responses.
Preliminary studies indicate that the amino and piperidine groups play significant roles in these interactions, suggesting a complex mechanism that warrants further investigation.
Antioxidant Activity
Antioxidant properties have been observed in related compounds. For instance, several studies have evaluated the DPPH radical scavenging ability of phenylpiperidine derivatives, indicating that modifications to the structure can enhance antioxidant efficacy . It is plausible that this compound may possess similar properties, contributing to cellular protection mechanisms.
Cytotoxic Effects
Cytotoxicity studies on structurally related compounds have shown significant effects against cancer cell lines. For example, certain pyrazole derivatives demonstrated cytotoxic activity against breast cancer cells (MDA-MB-231), indicating potential applications in cancer therapy . While direct evidence for this compound's cytotoxicity is lacking, its structural characteristics could suggest similar effects.
Table 1: Summary of Biological Activities of Related Compounds
Properties
IUPAC Name |
1-[2-amino-5-(3-methylpiperidin-1-yl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-4-3-7-16(9-10)12-5-6-14(15)13(8-12)11(2)17/h5-6,8,10H,3-4,7,9,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFZBTKGMUYYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594705 | |
Record name | 1-[2-Amino-5-(3-methylpiperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-37-1 | |
Record name | 1-[2-Amino-5-(3-methyl-1-piperidinyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Amino-5-(3-methylpiperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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